molecular formula C31H21N5O2 B11137265 2-amino-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-1,3-dicarbonitrile

2-amino-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-1,3-dicarbonitrile

Cat. No.: B11137265
M. Wt: 495.5 g/mol
InChI Key: DEAUWEPRHRLOQS-UHFFFAOYSA-N
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Description

2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide is a complex organic compound featuring a dibenzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide typically involves multi-step organic reactions. One common approach includes the formation of the dibenzofuran core followed by the introduction of the pyrazole moiety and subsequent functionalization with amino, cyano, and methoxy groups. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable synthetic routes, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and efficiency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzofuran and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide
  • 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl chloride
  • 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl bromide

Uniqueness: The unique combination of functional groups in 2-amino-1-cyano-7-methoxy-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]dibenzo[b,d]furan-3-yl cyanide imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C31H21N5O2

Molecular Weight

495.5 g/mol

IUPAC Name

2-amino-7-methoxy-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]dibenzofuran-1,3-dicarbonitrile

InChI

InChI=1S/C31H21N5O2/c1-18-8-10-19(11-9-18)30-25(17-36(35-30)20-6-4-3-5-7-20)28-24(16-33)29(34)23(15-32)27-22-13-12-21(37-2)14-26(22)38-31(27)28/h3-14,17H,34H2,1-2H3

InChI Key

DEAUWEPRHRLOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3=C4C(=C(C(=C3C#N)N)C#N)C5=C(O4)C=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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